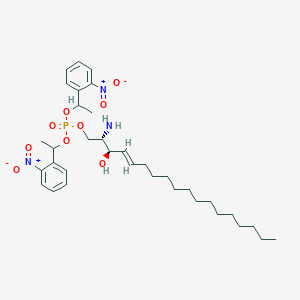

Caged D-erythro-Sphingosine-1-phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Caged D-erythro-Sphingosine-1-phosphate (S1P) is a photolyzable derivative of sphingosine 1-phosphate . S1P is a polar sphingolipid metabolite that regulates diverse cellular responses including cell growth, survival, and migration . It has been found to inhibit the mobility of melanoma cells at very low concentrations with no toxic effects, making it a possible agent for the prevention of tumor cell metastasis and inflammatory processes .

Molecular Structure Analysis

The molecular formula of Caged D-erythro-Sphingosine-1-phosphate is C34H52N3O9P . The molecular weight is 677.8 . For a detailed structural analysis, please refer to the original research articles or databases.Chemical Reactions Analysis

S1P has been shown to suppress GLUT activity through PP2A and counteract hyperglycemia in diabetic red blood cells . It also plays a role in the regulation of glucose uptake and metabolic flux .Physical And Chemical Properties Analysis

Caged D-erythro-Sphingosine-1-phosphate appears as a clear to slight yellow oil . It is soluble in methanol or 100% ethanol . It should be stored at -20°C and protected from light .Scientific Research Applications

Intracellular Events Study

“Caged D-erythro-Sphingosine-1-phosphate” is an important tool for the study of sphingosine 1-phosphate (1-SPP) mediated intracellular events . It’s a photolyzable derivative of sphingosine 1-phosphate (1-SPP) .

Calcium Mobilization

Photolysis of intracellular caged sphingosine-1-phosphate causes calcium mobilization independently of G-protein-coupled receptors .

Inhibition of Cell Motility

Researchers have found that S1P is a strong inhibitor of cell motility and phagokinesis in B16 melanoma cells .

Tyrosine Phosphorylation Induction

S1P induces rapid and transient tyrosine phosphorylation of epidermal growth factor receptor (EGFR) and c-Met in gastric cancer cells .

Activation of Phospholipase D

S1P activates phospholipase D and inhibits chemotactic motility and invasiveness of tumor cells .

Stimulation of Fibroblast Growth

S1P also stimulates growth of quiescent Swiss 3T3 fibroblasts .

Alzheimer’s Disease Research

S1P plays a role in signaling pathways involved in the mechanism underlying ATP release in Ab-treated RBCs . It rescues the inhibition of ATP release from RBCs triggered by Ab, through a mechanism involving caspase-3 and restoring 2,3 DPG and cAMP levels within the cell .

Calcium Mobilization

S1P is a putative second messenger that mobilizes calcium from intracellular stores via an IP3-independent pathway .

Mechanism of Action

- The primary target of caged S1P is the S1P receptor subtype 1 (S1P1). S1P1 is a G-protein-coupled receptor expressed on various cell types, including endothelial cells, immune cells, and fibroblasts .

- Its role is to regulate cell survival and anti-apoptotic responses. When S1P binds to S1P1, it triggers downstream signaling pathways that promote cell survival and inhibit apoptosis .

- Interestingly, S1P1 also inhibits caspase-3 cleavage via phosphatidylinositol-3-kinase (PI3K) and protein kinase C (PKC) pathways, ultimately enhancing cell survival .

- In human umbilical vein endothelial cells, S1P1 activation induces Mcl-1 expression, contributing to pro-survival responses .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

properties

IUPAC Name |

[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] bis[1-(2-nitrophenyl)ethyl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H52N3O9P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-25-34(38)31(35)26-44-47(43,45-27(2)29-21-17-19-23-32(29)36(39)40)46-28(3)30-22-18-20-24-33(30)37(41)42/h16-25,27-28,31,34,38H,4-15,26,35H2,1-3H3/b25-16+/t27?,28?,31-,34+,47?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOWUMVOVFOKDL-CORYLZCXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(OC(C)C1=CC=CC=C1[N+](=O)[O-])OC(C)C2=CC=CC=C2[N+](=O)[O-])N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(OC(C)C1=CC=CC=C1[N+](=O)[O-])OC(C)C2=CC=CC=C2[N+](=O)[O-])N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H52N3O9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

677.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Caged D-erythro-Sphingosine-1-phosphate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt](/img/structure/B1139955.png)